molecular formula C14H26O3 B14783948 Methyl 11-(oxiran-2-yl)undecanoate

Methyl 11-(oxiran-2-yl)undecanoate

Cat. No.: B14783948
M. Wt: 242.35 g/mol
InChI Key: QJQOQOLDVZAYNM-UHFFFAOYSA-N
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Description

Methyl 11-(oxiran-2-yl)undecanoate is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an undecanoate ester chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-(oxiran-2-yl)undecanoate can be synthesized through various methods. One common approach involves the epoxidation of methyl 11-undecenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(oxiran-2-yl)undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11-(oxiran-2-yl)undecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 11-(oxiran-2-yl)undecanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-(oxiran-2-yl)undecanoate is unique due to its specific combination of an oxirane ring and an undecanoate ester chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

methyl 11-(oxiran-2-yl)undecanoate

InChI

InChI=1S/C14H26O3/c1-16-14(15)11-9-7-5-3-2-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3

InChI Key

QJQOQOLDVZAYNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1CO1

Origin of Product

United States

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